molecular formula C15H29NO4 B1250715 (1s,2s,3s,6r)-4-(Hydroxymethyl)-6-(Octylamino)cyclohex-4-Ene-1,2,3-Triol

(1s,2s,3s,6r)-4-(Hydroxymethyl)-6-(Octylamino)cyclohex-4-Ene-1,2,3-Triol

Cat. No.: B1250715
M. Wt: 287.39 g/mol
InChI Key: UPZUHYMBTUUPML-QPSCCSFWSA-N
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Description

N-Octyl-4-epi-beta-valienamine is a chemical compound known for its potential as a chemical chaperone drug candidate for the therapy of lysosomal storage disorders. This compound is a derivative of N-octyl-beta-valienamine and has shown promise in stabilizing specific enzymes involved in these disorders .

Preparation Methods

N-Octyl-4-epi-beta-valienamine can be synthesized through a series of stereoselective reactions starting from naturally abundant (−)-shikimic acid. The synthesis involves multiple steps, including the formation of a key intermediate compound, which is then converted to N-octyl-4-epi-beta-valienamine through further reactions . The overall yield of this synthesis is relatively low, but it provides a practical route to obtain the compound.

Chemical Reactions Analysis

N-Octyl-4-epi-beta-valienamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic anhydride, triethylamine, and catalytic amounts of DMAP (4-dimethylaminopyridine). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Octyl-4-epi-beta-valienamine has several scientific research applications, particularly in the field of medicine. It has been studied as a potential chemical chaperone for the treatment of lysosomal storage disorders, such as GM1-gangliosidosis and Gaucher disease. By stabilizing specific enzymes, this compound helps in the proper degradation and recycling of macromolecules, thereby alleviating the symptoms of these disorders .

Mechanism of Action

The mechanism of action of N-Octyl-4-epi-beta-valienamine involves its ability to stabilize specific enzymes that are deficient in lysosomal storage disorders. By binding to these enzymes, the compound helps in maintaining their proper conformation and function, thereby preventing the accumulation of undegraded substrates in lysosomes .

Properties

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

(1S,2S,3S,6R)-4-(hydroxymethyl)-6-(octylamino)cyclohex-4-ene-1,2,3-triol

InChI

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-16-12-9-11(10-17)13(18)15(20)14(12)19/h9,12-20H,2-8,10H2,1H3/t12-,13+,14+,15+/m1/s1

InChI Key

UPZUHYMBTUUPML-QPSCCSFWSA-N

Isomeric SMILES

CCCCCCCCN[C@@H]1C=C([C@@H]([C@@H]([C@H]1O)O)O)CO

Canonical SMILES

CCCCCCCCNC1C=C(C(C(C1O)O)O)CO

Synonyms

N-octyl-4-epi-beta-valienamine
N-octyl-beta-valienamine

Origin of Product

United States

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